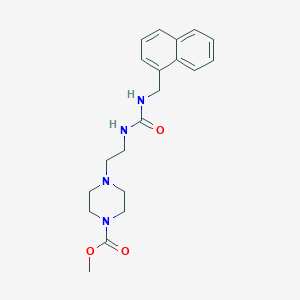

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate

Description

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate is a piperazine-based urea derivative characterized by a naphthalen-1-ylmethyl substituent on the urea moiety and a methyl ester group on the piperazine ring.

Properties

IUPAC Name |

methyl 4-[2-(naphthalen-1-ylmethylcarbamoylamino)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-27-20(26)24-13-11-23(12-14-24)10-9-21-19(25)22-15-17-7-4-6-16-5-2-3-8-18(16)17/h2-8H,9-15H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCGWYBTQQWBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of naphthalen-1-ylmethylamine with isocyanates to form the urea derivative. Subsequent reactions with piperazine and carboxylate groups are performed under controlled conditions to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles and electrophiles are used to replace functional groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various derivatives depending on the substituents.

Scientific Research Applications

This compound finds applications across multiple fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Studied for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Omecamtiv Mecarbil (Methyl 4-(2-Fluoro-3-(3-(6-Methylpyridin-3-yl)ureido)benzyl)piperazine-1-carboxylate)

- Structure : Shares the piperazine-carboxylate backbone but replaces the naphthalenylmethyl group with a 6-methylpyridin-3-yl urea substituent and introduces a fluorine atom on the benzyl linker .

- Pharmacology : A clinically validated cardiac myosin activator, enhancing myocardial contractility without increasing intracellular calcium .

- Key Differences :

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

Methyl 4-(2-(3-(3-Methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate

Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its diverse pharmacological properties. The presence of the naphthalen-1-ylmethyl and ureido groups contributes to its unique interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding: The ureido group can form hydrogen bonds with active sites on proteins.

- Hydrophobic Interactions: The naphthalenyl moiety enhances hydrophobic interactions, potentially increasing binding affinity to lipid membranes or hydrophobic pockets in proteins.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine moieties can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from low micromolar concentrations .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 2 | Apoptosis induction |

| Compound B | MDA-MB-231 | 5 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

2. Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that piperazine derivatives can inhibit the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in various cancers . This inhibition could lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents.

3. Neuropharmacological Effects

Some studies have pointed towards the potential neuropharmacological effects of piperazine-containing compounds. They may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the compound was tested against human breast cancer cell lines. The results showed that it significantly inhibited cell proliferation and induced apoptosis at concentrations lower than those required for conventional chemotherapeutics. This suggests that modifications to the piperazine structure can enhance anticancer efficacy .

Case Study 2: Enzyme Interaction Analysis

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes involved in cancer metabolism. Results indicated strong binding affinities, suggesting that this compound could serve as a lead structure for further drug development targeting these enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.